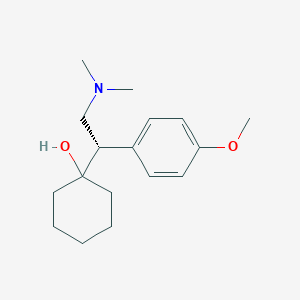

(S)-Venlafaxine

Overview

Description

(S)-Venlafaxine, also known as this compound, is a useful research compound. Its molecular formula is C17H27NO2 and its molecular weight is 277.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

(S)-Venlafaxine, also known as Venlafaxine, is a potent and selective serotonin and norepinephrine reuptake inhibitor (SNRI). Its primary targets are the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are responsible for the reuptake of serotonin and norepinephrine, respectively, in the synaptic cleft .

Mode of Action

Venlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced serotonergic and noradrenergic neurotransmission, which is thought to be the mechanism underlying its antidepressant effects .

Biochemical Pathways

The increased levels of serotonin and norepinephrine in the synaptic cleft can stimulate postsynaptic receptors, leading to various downstream effects. For instance, the stimulation of postsynaptic serotonin receptors can activate various intracellular signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which can lead to changes in gene expression and synaptic plasticity .

Pharmacokinetics

Venlafaxine is well absorbed after oral administration and undergoes extensive first-pass metabolism in the liver. It is primarily metabolized by the cytochrome P450 system to its active metabolite, O-desmethylvenlafaxine (ODV), which also inhibits the reuptake of serotonin and norepinephrine. Both venlafaxine and ODV are then eliminated through the kidneys .

Result of Action

The increased serotonergic and noradrenergic neurotransmission resulting from the action of venlafaxine can lead to improved mood and reduced symptoms of depression. It can also cause various side effects, such as nausea, dry mouth, and increased blood pressure .

Action Environment

The action, efficacy, and stability of venlafaxine can be influenced by various environmental factors. For instance, the absorption and metabolism of venlafaxine can be affected by the individual’s diet and liver function. Moreover, the drug’s efficacy can be influenced by the individual’s genetic makeup, such as polymorphisms in the genes encoding for its target transporters .

Properties

IUPAC Name |

1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNVHUZROJLTJ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904847 | |

| Record name | (S)-Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93413-44-6 | |

| Record name | Venlafaxine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VENLAFAXINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FIM3PQD9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

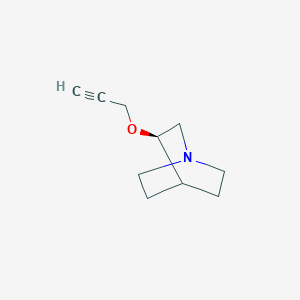

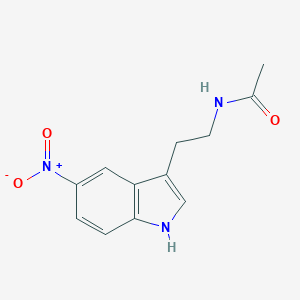

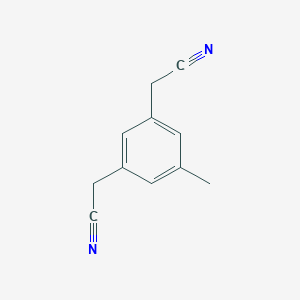

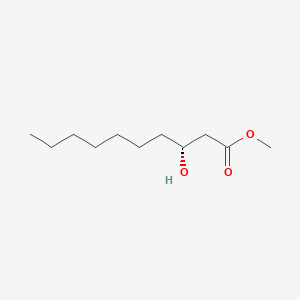

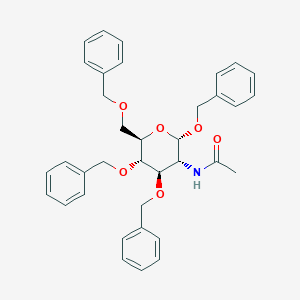

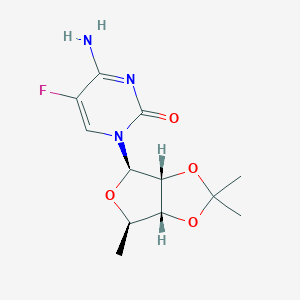

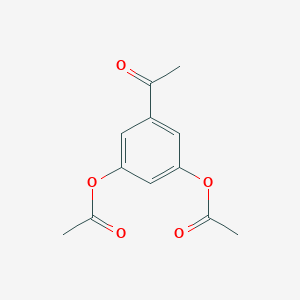

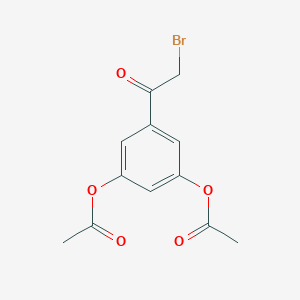

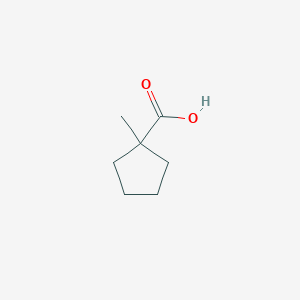

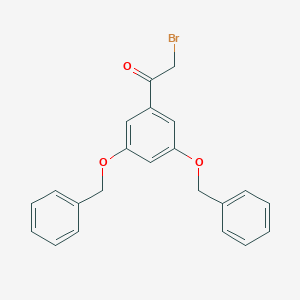

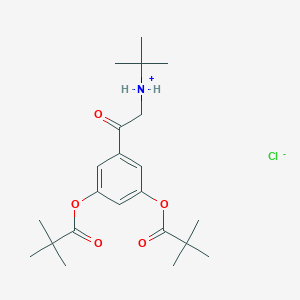

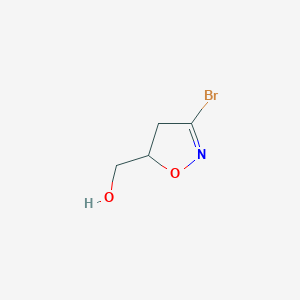

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While both enantiomers of venlafaxine act as serotonin-norepinephrine reuptake inhibitors (SNRIs), the specific contribution of (S)-venlafaxine to the overall therapeutic effect is not fully elucidated in the provided research. Further studies focusing on the individual enantiomers are needed to understand their distinct pharmacological profiles. [, ]

ANone: Although the provided research doesn't explicitly state the molecular formula and weight of this compound, it does mention the use of various analytical techniques like HPLC-MS/MS to characterize and quantify the enantiomer. [] These techniques provide information about the compound's mass-to-charge ratio and fragmentation patterns, which are crucial for structural elucidation.

ANone: Yes, research indicates that the cytochrome P450 enzyme, specifically CYP2D6, exhibits stereoselectivity towards (R)-venlafaxine in its O-demethylation metabolic pathway. This means (R)-venlafaxine is metabolized at a faster rate compared to this compound by this specific enzyme. [, , ]

ANone: The preferential metabolism of (R)-venlafaxine by CYP2D6 leads to significant differences in the pharmacokinetic profiles of the two enantiomers. Studies show a nine-fold higher oral clearance of (R)-venlafaxine compared to this compound in individuals categorized as extensive CYP2D6 metabolizers. []

ANone: The clinical significance of the stereoselective metabolism of venlafaxine, particularly concerning potential differences in efficacy or side effects between the enantiomers, requires further investigation. []

ANone: Research shows that co-administration of drugs like quinidine, a potent CYP2D6 inhibitor, can significantly decrease the oral clearance of both (R)- and this compound. This highlights the potential for clinically relevant drug-drug interactions influencing venlafaxine's pharmacokinetics. [, ]

ANone: Yes, studies using marine medaka (Oryzias melastigma) provide insights into the enantioselective uptake and depuration kinetics of venlafaxine enantiomers, highlighting the importance of considering chirality in environmental risk assessments. []

ANone: Yes, the study observed a higher bioaccumulation potential for this compound compared to (R)-venlafaxine in the whole-fish analysis. This highlights the potential for enantioselective toxicity and emphasizes the need for further research in this area. []

ANone: Yes, the study identified N,O-Didesmethyl-venlafaxine (NODDV) and N-desmethyl-venlafaxine (NDV) as the main metabolites of venlafaxine. Interestingly, the ratio of NODDV to NDV differed depending on the enantiomer, suggesting potential differences in metabolic pathways. []

ANone: The research employed several advanced analytical methods, including stereospecific high-performance liquid chromatography (HPLC) [], HPLC-MS/MS [], and chiral derivatization techniques [], to accurately measure and differentiate between (S)- and (R)-venlafaxine in various biological matrices.

ANone: While the provided research primarily focuses on this compound in the context of venlafaxine's use as an antidepressant, one study investigates the interaction between racemic venlafaxine and DNA. [] This suggests potential avenues for future research exploring other biological activities of venlafaxine enantiomers.

ANone: Yes, research highlights the development of a novel enantioselective synthetic route for producing this compound with high enantiomeric purity, utilizing cooperative isothiourea and Brønsted acid catalysis. [, ] This breakthrough opens up new possibilities for studying the specific properties and applications of this enantiomer.

ANone: Yes, one study compared the efficacy of venlafaxine with fluoxetine, another commonly prescribed antidepressant, for treating major depressive disorder with melancholic features. [] This comparative study provides valuable insights into the relative effectiveness of different treatment options.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)